molecular formula C18H21N3O5 B4329442 ETHYL 7-METHYL-5-NITRO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE

ETHYL 7-METHYL-5-NITRO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE

Cat. No.: B4329442
M. Wt: 359.4 g/mol
InChI Key: NYPNDGMZDCMCRO-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-5-nitro-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-5-nitro-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyrrolizine precursors. The key steps in the synthesis may involve:

    Formation of the spiro structure: This is achieved through a cyclization reaction, where the indole and pyrrolizine units are fused together.

    Nitration: Introduction of the nitro group is typically done using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Esterification: The carboxylate group is introduced through esterification reactions using reagents like ethyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-5-nitro-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using basic or acidic conditions.

    Cyclization: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Cyclization: Various organic solvents and catalysts depending on the desired product.

Major Products

The major products formed from these reactions include amines, carboxylic acids, and more complex spiro compounds.

Scientific Research Applications

Ethyl 7-methyl-5-nitro-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-5-nitro-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The spiro structure allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-methyl-5-nitro-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate: shares similarities with other spiro compounds such as spiro[indole-pyrrolidine] derivatives.

    Indole derivatives: Compounds like 3-acetylindole and its derivatives.

Uniqueness

The uniqueness of ethyl 7-methyl-5-nitro-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate lies in its specific spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 7'-methyl-5'-nitro-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-3-26-16(22)12-9-18(20-6-4-5-14(12)20)13-8-11(21(24)25)7-10(2)15(13)19-17(18)23/h7-8,12,14H,3-6,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPNDGMZDCMCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C3=C(C(=CC(=C3)[N+](=O)[O-])C)NC2=O)N4C1CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 7-METHYL-5-NITRO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE
Reactant of Route 2
ETHYL 7-METHYL-5-NITRO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE
Reactant of Route 3
ETHYL 7-METHYL-5-NITRO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE
Reactant of Route 4
ETHYL 7-METHYL-5-NITRO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 7-METHYL-5-NITRO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE
Reactant of Route 6
ETHYL 7-METHYL-5-NITRO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE

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